
2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane is an organosilicon compound characterized by its unique structure, which includes a silicon atom bonded to both oxygen and sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane typically involves the reaction of vinylsilane with sulfur and oxygen-containing reagents under controlled conditions. One common method includes the use of a catalyst to facilitate the formation of the silicon-oxygen and silicon-sulfur bonds. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product with minimal impurities.
化学反应分析
Types of Reactions
2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of new carbon-silicon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Catalysts like palladium or platinum can facilitate substitution reactions involving the vinyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
科学研究应用
2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon-based biochemistry.
Industry: Used in the production of advanced materials, such as silicone-based polymers and coatings.
作用机制
The mechanism by which 2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane exerts its effects involves the interaction of its silicon, oxygen, and sulfur atoms with various molecular targets. These interactions can influence the compound’s reactivity and stability, making it useful in a range of chemical processes. The vinyl group also allows for further functionalization, enabling the compound to participate in a variety of organic reactions.
相似化合物的比较
Similar Compounds
2-Ethyl-2-methyl-1,3-dioxolane: Similar in structure but lacks the sulfur atom.
2-Methyl-2-ethyldioxolane: Another related compound with a different substitution pattern.
Uniqueness
2-Ethenyl-2-methyl-1,3,6,2-dioxathiasilocane is unique due to the presence of both sulfur and silicon atoms in its structure. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with various molecules. These features make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
116393-20-5 |
|---|---|
分子式 |
C7H14O2SSi |
分子量 |
190.34 g/mol |
IUPAC 名称 |
2-ethenyl-2-methyl-1,3,6,2-dioxathiasilocane |
InChI |
InChI=1S/C7H14O2SSi/c1-3-11(2)8-4-6-10-7-5-9-11/h3H,1,4-7H2,2H3 |
InChI 键 |
SAIQXRDEWOHYCL-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(OCCSCCO1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


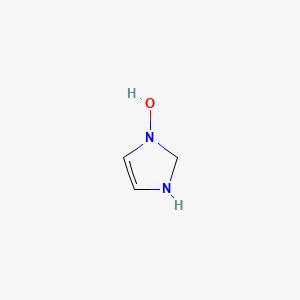
![2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide](/img/structure/B14313645.png)
![2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde](/img/structure/B14313651.png)
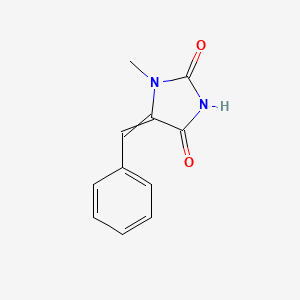
![N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B14313661.png)
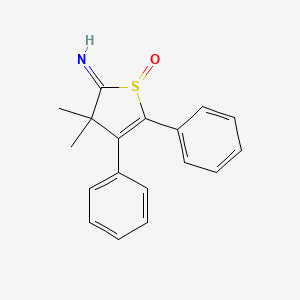
![2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid](/img/structure/B14313667.png)
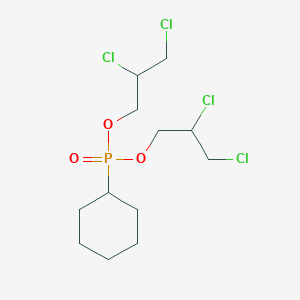
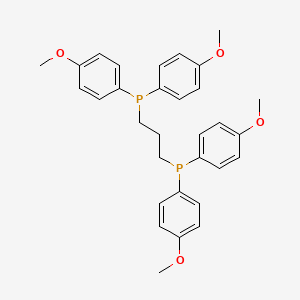
![6-Methylidenebicyclo[3.1.0]hex-2-ene](/img/structure/B14313691.png)
![(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene](/img/structure/B14313695.png)
![4-[(4-Phenoxyphenyl)methyl]phenol](/img/structure/B14313712.png)
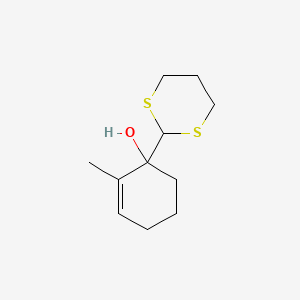
![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)
